Physicochemical Differentiation from FAAH Inhibitor 1: Molecular Weight, Lipophilicity, and Polar Surface Area Comparison
Compared to its closest scaffold-sharing analog FAAH inhibitor 1 (CAS 326866-17-5), the target compound is significantly smaller and less lipophilic. The target compound has a molecular weight of 378.5 g·mol⁻¹ and a computed XLogP3 of 3.1, versus FAAH inhibitor 1 at approximately 497.6 g·mol⁻¹ (C₂₄H₂₃N₃O₃S₃) with a substantially higher predicted logP owing to the additional benzothiazole and phenylene rings [1]. The topological polar surface area of the target compound is 103 Ų compared to an estimated >120 Ų for FAAH inhibitor 1. This 119 Da mass reduction and lower lipophilicity place the target compound in a meaningfully different physicochemical space for permeability, solubility, and non-specific protein binding considerations [1].
| Evidence Dimension | Physicochemical properties (MW, logP, TPSA) |
|---|---|
| Target Compound Data | MW = 378.5 g·mol⁻¹; XLogP3 = 3.1; TPSA = 103 Ų |
| Comparator Or Baseline | FAAH inhibitor 1 (CAS 326866-17-5): MW ≈ 497.6 g·mol⁻¹; TPSA > 120 Ų (estimated from structure); logP higher (additional aromatic rings) |
| Quantified Difference | ΔMW ≈ −119 g·mol⁻¹ (−24%); lower logP; smaller TPSA |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and structural comparison |
Why This Matters
The ~24% lower molecular weight and reduced lipophilicity of the target compound may confer superior aqueous solubility and more favorable ADME characteristics relative to FAAH inhibitor 1, making it a preferred choice for screening campaigns where lower logP and smaller size are prioritized.
- [1] PubChem Compound CID 1535327: Computed Properties — Molecular Weight 378.5 g·mol⁻¹, XLogP3-AA 3.1, Topological Polar Surface Area 103 Ų. (2026). View Source
